molecular formula C15H21N3O4S B2623323 methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate CAS No. 2034608-99-4

methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate

Cat. No.: B2623323
CAS No.: 2034608-99-4
M. Wt: 339.41
InChI Key: UJVBVHUYZDAHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate is a synthetic compound that finds application in various scientific fields. Its structure comprises a complex arrangement of functional groups, which contribute to its diverse chemical reactivity and biological activity. The presence of a benzo[c][1,2,5]thiadiazole moiety coupled with a piperidine ring makes this compound unique and valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate typically involves multi-step synthetic routes. A common approach includes:

  • Formation of Benzo[c][1,2,5]thiadiazole Core: : This can be synthesized via a cyclization reaction using appropriate substituted anilines and sulfur sources under oxidative conditions.

  • Attachment of Piperidine Ring: : The piperidine ring can be introduced through a nucleophilic substitution reaction with suitable electrophilic agents.

  • Esterification: : Finally, the acetate ester group is introduced via esterification, typically using acetic acid derivatives and catalysts to drive the reaction to completion.

Industrial Production Methods: : On an industrial scale, these reactions are optimized to maximize yield and minimize costs. Common methods include using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiadiazole moiety can undergo oxidation reactions to form various oxidative states.

  • Reduction: : The compound can be reduced to modify the thiadiazole or piperidine rings, affecting its electronic properties.

  • Substitution: : Both aromatic and aliphatic substitution reactions can occur, especially on the benzo[c][1,2,5]thiadiazole and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or other peroxides under controlled conditions.

  • Reduction: : Metal hydrides such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Various halogenating agents or nucleophiles under specific solvent and temperature conditions.

Major Products

  • Oxidation: : Oxidized derivatives of the thiadiazole moiety.

  • Reduction: : Reduced forms of the thiadiazole or modified piperidine ring.

  • Substitution: : Substituted derivatives at specific positions on the aromatic or aliphatic rings.

Scientific Research Applications

Methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate has broad applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for therapeutic uses, including potential roles in treating certain diseases.

  • Industry: : Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The compound’s effects are driven by its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole core is known for its ability to engage in π-π interactions, while the piperidine ring offers potential for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways.

Comparison with Similar Compounds

When comparing methyl 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetate with other similar compounds, its uniqueness lies in the combination of its functional groups. Similar compounds include:

  • Methyl 2-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)acetate: : Lacks the methyl and dioxidobenzo substitutions.

  • Methyl 2-(4-(3-methylthiadiazol-1-yl)piperidin-1-yl)acetate: : Differs by the absence of the benzo ring.

These comparisons highlight the distinctive properties conferred by the specific arrangement and substitution pattern in this compound.

There we go—a comprehensive look at your compound! What do you think?

Properties

IUPAC Name

methyl 2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-16-13-5-3-4-6-14(13)18(23(16,20)21)12-7-9-17(10-8-12)11-15(19)22-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVBVHUYZDAHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.